molecular formula C18H16N2O3 B8262006 Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate

Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate

Cat. No.: B8262006
M. Wt: 308.3 g/mol
InChI Key: NSNVRQJRLCMYKS-RVDMUPIBSA-N
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Description

Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate is a synthetic organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a cyano group, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate typically involves the reaction of 4-(pyridin-2-ylmethoxy)benzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various ester derivatives .

Scientific Research Applications

Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both cyano and ester functional groups.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-22-18(21)15(12-19)11-14-6-8-17(9-7-14)23-13-16-5-3-4-10-20-16/h3-11H,2,13H2,1H3/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNVRQJRLCMYKS-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)OCC2=CC=CC=N2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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